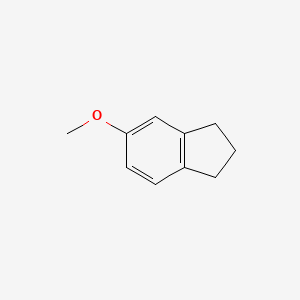

5-Methoxyindan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20749. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxy-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPWEFVZGFJESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281207 | |

| Record name | 5-Methoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5111-69-3 | |

| Record name | 5111-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Early Studies of Indane Derivatives

The journey of indane chemistry began in the late 19th and early 20th centuries with the isolation of the parent compound, indane, from coal tar, where it was found in concentrations of about 0.1%. This discovery of a bicyclic hydrocarbon system sparked scientific curiosity, leading to extensive research into the indane family of compounds. The mid-20th century witnessed a significant acceleration in indane chemistry, propelled by advancements in synthetic methodologies that enabled the creation of more complex substituted derivatives.

Early investigations primarily centered on simple alkyl-substituted indanes. Researchers at the time focused on understanding how the substitution of methyl groups on the basic indane framework influenced its chemical properties. These foundational studies were crucial in establishing the fundamental principles that govern the relationship between substitution patterns and the chemical behavior of these molecules. This early work laid the groundwork for the development of more sophisticated derivatives, including the methoxy-substituted indanes like 5-methoxyindan. The evolution of spectroscopic techniques and computational chemistry has further revolutionized the study of these compounds, allowing for precise characterization and prediction of their properties.

Significance of the Methoxy Group in Indanoid Chemistry

In the context of medicinal chemistry, the methoxy (B1213986) group is a key player. It is found in numerous natural products and is often introduced into synthetic compounds to enhance their bioavailability and pharmacokinetic profiles. ontosight.ai Studies on various compounds have shown that the position of the methoxy group is critical for biological activity. For instance, in research on curcumin (B1669340) analogues, the presence and position of the methoxy group played a significant role in their anti-inflammatory effects. nih.gov Similarly, in studies of colchicine (B1669291) analogues, the methoxy groups on ring A were found to be important for binding to tubulin. nih.gov In the realm of indane derivatives, the methoxy group has been shown to be crucial for the intramolecular cyclization reactions in the production of indane from lignin. rsc.org The presence of the methoxy group on the indanone ring of certain derivatives contributes to their lipophilicity and potential biological activity. ontosight.ai

Current Research Landscape of 5 Methoxyindan and Its Analogues

Total Synthesis Approaches to the this compound Core Structure

The foundational step in synthesizing this compound is typically the creation of its ketone precursor, 5-methoxy-1-indanone. This intermediate provides a versatile handle for further chemical transformations.

Friedel-Crafts Acylation Strategies in 5-Methoxy-1-indanone Synthesis

Friedel-Crafts acylation is a cornerstone reaction for the synthesis of aryl ketones, including 5-methoxy-1-indanone. guidechem.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. In the context of 5-methoxy-1-indanone synthesis, this can be achieved through both intermolecular and intramolecular pathways.

One common intermolecular approach begins with anisole (B1667542) (methoxybenzene) and an appropriate acylating agent. For instance, the reaction of anisole with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can yield 3-chloro-4'-methoxypropiophenone. google.com This intermediate can then undergo an intramolecular Friedel-Crafts alkylation to form the five-membered ring of the indanone. google.com

Another strategy involves the direct acylation of an anisole derivative with a dicarboxylic acid anhydride (B1165640) or a related species. The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the acylation to favor the desired 5-methoxy isomer.

Cyclization Reactions for Indanone Ring Formation

The formation of the indanone ring is a critical step and can be accomplished through several cyclization strategies, most notably intramolecular Friedel-Crafts acylation of arylpropionic acids.

The intramolecular cyclization of 3-arylpropionic acids is a widely employed and direct method for preparing 1-indanones. mdpi.com For the synthesis of 5-methoxy-1-indanone, this involves the cyclization of 3-(3-methoxyphenyl)propanoic acid. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA), methanesulfonic acid (MSA), or a mixture of MSA and phosphorus pentoxide (P₂O₅). mdpi.com The reaction proceeds by activation of the carboxylic acid, followed by an electrophilic attack of the resulting acylium ion onto the electron-rich aromatic ring to form the fused five-membered ring.

The concentration of the acid catalyst can significantly influence the regioselectivity of the cyclization. For example, using PPA with a high concentration of P₂O₅ (83%) has been shown to favor the formation of the 5-methoxy isomer. d-nb.info Non-conventional energy sources like microwave irradiation and high-intensity ultrasound have also been explored to promote these cyclizations under greener conditions. nih.gov

Niobium pentachloride (NbCl₅) has emerged as an effective Lewis acid catalyst for the one-step synthesis of 1-indanones from aromatic substrates and α,β-unsaturated carboxylic acids. beilstein-journals.orgbeilstein-journals.org This method involves a NbCl₅-induced Friedel-Crafts reaction. For instance, an aromatic substrate can react with 3,3-dimethylacrylic acid in the presence of NbCl₅ to yield various 1-indanone (B140024) derivatives. beilstein-journals.org The reaction is believed to proceed with NbCl₅ acting both as a reagent to convert the carboxylic acid into a more reactive acyl chloride intermediate and as a catalyst for the subsequent intramolecular Friedel-Crafts cyclization. researchgate.net This approach offers good yields under relatively mild conditions. researchgate.net

Table 1: Comparison of Catalysts in Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids

| Catalyst System | Reaction Conditions | Yield of 1-Indanone | Reference |

| Polyphosphoric acid (PPA) | High temperature | Variable, depends on substrate | mdpi.com |

| Methanesulfonic acid (MSA)/P₂O₅ | Moderate to high temperature | Good to excellent | mdpi.com |

| Niobium pentachloride (NbCl₅) | Room temperature to moderate heat | Good | researchgate.net |

| Terbium triflate (Tb(OTf)₃) | High temperature (~250 °C) | Up to 74% | nih.gov |

Methylation Reactions for Methoxy (B1213986) Group Introduction

In cases where the indanone core is synthesized without the methoxy group, or with a hydroxyl precursor, a subsequent methylation step is required. The introduction of the methoxy group can be achieved by the methylation of 5-hydroxy-1-indanone. pitt.edu Common methylating agents include methyl iodide or dimethyl sulfate, typically used in the presence of a base such as potassium carbonate. smolecule.compitt.edu This nucleophilic substitution reaction converts the hydroxyl group into the desired methoxy ether.

Synthesis of Functionalized this compound Derivatives

Once the this compound or 5-methoxy-1-indanone core is established, a variety of functionalized derivatives can be prepared. These modifications can occur on the aromatic ring, the five-membered ring, or at the carbonyl group of the indanone.

For example, photochemical bromination of 5-methoxyindane can lead to various bromo-substituted derivatives. tandfonline.com The ketone functionality of 5-methoxy-1-indanone is a versatile point for derivatization. It can undergo reduction to form this compound-1-ol, which can then be further transformed. The methylene (B1212753) group adjacent to the carbonyl (the α-position) can be functionalized, for instance, by reaction with dimethyl carbonate to introduce a methoxycarbonyl group, yielding 5-methoxy-2-methoxycarbonyl-1-indanone. asianpubs.org This derivative serves as an intermediate for more complex molecules. asianpubs.org

Furthermore, the synthesis of amines, such as 2-amino-5-methoxyindane, often starts from a corresponding alcohol or ketone. For example, this compound-2-ol can be converted to its mesylate, which then reacts with sodium azide (B81097) to form an azide intermediate. Subsequent hydrogenation of the azide yields the desired amine. researchgate.net

Table 2: Examples of Functionalized this compound Derivatives and their Synthesis

| Derivative | Starting Material | Key Reagents/Reaction | Reference |

| 1,2,3-Tribromo-6-methoxyindene | 5-Methoxyindane | Photolytic bromination | tandfonline.com |

| 5-Methoxy-2-methoxycarbonyl-1-indanone | 5-Methoxy-1-indanone | Dimethyl carbonate, sodium hydride | asianpubs.org |

| 2-Amino-5-methoxyindane | This compound-2-ol | Mesyl chloride, sodium azide, Pd/C, H₂ | researchgate.net |

| 2,3-Dibromo-6-methoxyindenone | 5-Methoxy-1-indanone | N-Bromosuccinimide (NBS), silver-supported hydrolysis | tandfonline.com |

Bromination and Substitution Reactions

Bromination of the this compound skeleton serves as a key step for introducing further functionality. Photochemical methods are particularly effective for benzylic bromination, leading to intermediates that can be converted into various derivatives, including bromoindenones and fluorenones. tandfonline.comresearchgate.netresearchgate.net

The photobromination of 5-methoxyindane has been studied under different temperature conditions, yielding various brominated products. tandfonline.comresearchgate.net When 5-methoxyindane is treated with bromine in carbon tetrachloride at a low temperature (-78 °C) under irradiation from a projector lamp, 1,2,3-tribromo-6-methoxyindene is formed as the sole product in high yield. tandfonline.comresearchgate.net

Conversely, performing the photobromination at a higher temperature (77 °C in refluxing CCl₄) leads to the formation of 1,1,2,3-tetrabromo-6-methoxyindene. tandfonline.comresearchgate.netmetu.edu.tr This tetrabromo derivative can be subsequently hydrolyzed using silver-supported methods to yield 2,3-dibromo-6-methoxyindene. tandfonline.comresearchgate.net The functionalization of 5-methoxyindane can also be achieved by adding a hot solution of bromine in CCl₄ to a solution of 5-methoxyindane in CCl₄ at 77 °C, which results in a mixture of brominated compounds. tandfonline.com

Table 1: Products of Photobromination of 5-Methoxyindane

| Starting Material | Reagents & Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| 5-Methoxyindane | Br₂ in CCl₄, 150-W lamp, -78 °C | 1,2,3-Tribromo-6-methoxyindene | 93% | tandfonline.com |

The brominated derivatives of 5-methoxyindane are valuable precursors for synthesizing more complex molecules like bromoindenones and fluorenones. tandfonline.comtandfonline.com For instance, the photochemical bromination of 5-methoxy-1-indanone with N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) in refluxing carbon tetrachloride yields 3-bromo-6-methoxyindene. tandfonline.comresearchgate.net This product is a key intermediate; upon thermolysis, it undergoes a transformation to form a benzo[c]fluorenone derivative. tandfonline.comresearchgate.netresearchgate.net This reaction provides a short synthetic route to substituted benzo[c]fluorenone systems. tandfonline.com The formation of the benzo[c]fluorenone skeleton from 3-bromoindenone is a notable transformation. tandfonline.com

Reduction Reactions to Alcohols and Amines

Reduction reactions are commonly employed to convert ketone and other functionalities on the this compound scaffold into alcohols and amines, which are versatile intermediates for further synthetic elaboration.

The ketonic group of 5-methoxy-1-indanone can be readily reduced to a secondary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding this compound-1-ol. smolecule.com This conversion is a fundamental step in the synthesis of many this compound derivatives.

Table 2: Reduction of 5-Methoxy-1-indanone

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 5-Methoxy-1-indanone | Sodium Borohydride (NaBH₄) | This compound-1-ol | smolecule.com |

Catalytic hydrogenation is a key method for the synthesis of amino-substituted 5-methoxyindanes. One route involves the conversion of this compound-2-ol into an azide, followed by Pd-C-catalyzed hydrogenation to furnish racemic 2-amino-5-methoxyindane. researchgate.net Another approach involves the reduction of an oxime derivative. For example, this compound-1,2-dione oxime can be reduced to the corresponding aminoindane via catalytic hydrogenation. mdpi.com Similarly, 6-methoxy-indan-1-one (a positional isomer) can be converted to its oxime, which is then reduced to 6-methoxy-indan-1-ylamine. google.com Reductive amination of the ketone is another viable pathway. google.com

Table 3: Synthesis of Amino-5-methoxyindane Derivatives

| Precursor | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| This compound-2-azide | Pd-C, H₂ | rac-2-Amino-5-methoxyindane | researchgate.net |

| This compound-1,2-dione oxime | Catalytic Hydrogenation | Aminoindane derivative | mdpi.com |

Oxidation Reactions

Oxidation reactions can target either the substituents on the indan (B1671822) ring or the ring itself. The oxidation of 5-methoxy-1-indanone with strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of 5-methoxyindanone-2-carboxylic acid. smolecule.com Furthermore, the benzylic C-H bonds of this compound can be oxidized under photochemical aerobic conditions to produce this compound-1-one. amazonaws.com The oxidation of this compound-1-one can also be controlled by pH; under acidic conditions with sodium hypochlorite, electrophilic aromatic substitution can occur. scribd.com

Oxidation to 5-Methoxyindanone-2-carboxylic Acid

The oxidation of this compound derivatives is a key transformation for introducing carboxylic acid functionality. Specifically, 5-methoxy-1-indanone can be oxidized to yield 5-methoxyindanone-2-carboxylic acid. This reaction typically employs strong oxidizing agents. Common reagents for this type of transformation include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Aldol (B89426) Condensation for Benzylidene Derivatives

Aldol condensation is a fundamental carbon-carbon bond-forming reaction utilized to synthesize benzylidene derivatives of this compound. The reaction typically involves the condensation of this compound-1-one with various substituted benzaldehydes. mdpi.comresearchgate.net A common procedure involves stirring this compound-1-one and the respective aldehyde in methanol (B129727) with a base, such as potassium hydroxide (B78521) (KOH), at room temperature. mdpi.comresearchgate.net This method has been shown to produce the E diastereoisomer of the 2-benzylidene-1-indanone (B110557) derivative exclusively. mdpi.comresearchgate.net

The synthesis of a series of (E)-2-benzylidene-5-methoxy-2,3-dihydro-1H-inden-1-one derivatives has been reported through this methodology, showcasing its versatility. mdpi.com The reaction starts with this compound-1-one and an appropriate aldehyde, leading to the target benzylidene compounds. mdpi.com

Table 1: Examples of Aldol Condensation for Benzylidene Derivatives

| Starting Ketone | Aldehyde Reactant | Product |

| This compound-1-one | 4-((Dimethylamino)methyl)benzaldehyde | (E)-2-(4-((Dimethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one |

| This compound-1-one | 4-((Dipropylamino)methyl)benzaldehyde | (E)-2-(4-((Dipropylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one |

| This compound-1-one | 4-((Diisopropylamino)methyl)benzaldehyde | (E)-2-(4-((Diisopropylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one |

| This compound-1-one | 4-((Benzyl(methyl)amino)methyl)benzaldehyde | (E)-2-(4-((Benzyl(methyl)amino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one |

This table is generated based on data from a study on novel photoswitches. mdpi.com

Asymmetric Synthesis and Resolution of this compound Enantiomers

The synthesis of enantiomerically pure this compound derivatives is critical for applications where stereochemistry dictates biological activity. A notable example is the asymmetric synthesis and resolution of 2-amino-5-methoxyindane enantiomers. researchgate.net A multi-step synthesis starting from 5-bromoindan-2-ol has been successfully developed, achieving a 38% total yield. researchgate.netulakbim.gov.tr

The key steps in this synthesis include:

Substitution of the bromine atom in 5-bromoindan-2-ol with a methoxy group using sodium methoxide (B1231860) (NaOMe) and copper(I) iodide (CuI) to produce this compound-2-ol. researchgate.net

Conversion of the hydroxyl group to its mesylate ester. researchgate.net

Reaction with sodium azide to form the corresponding azide. researchgate.net

Palladium on carbon (Pd/C) catalyzed hydrogenation of the azide to furnish racemic 2-amino-5-methoxyindane. researchgate.netresearchgate.net

Diastereomeric Amide Derivatives for Chiral Resolution

Classical resolution via the formation of diastereomers is a widely used technique to separate enantiomers. In the case of racemic 2-amino-5-methoxyindane, this is achieved by reacting the amine with an enantiomerically pure chiral acid chloride. researchgate.net Specifically, the racemic amine is reacted with (R)-mandeloyl chloride to form a mixture of diastereomeric amides: the (R,S)- and (R,R)-diastereomers. researchgate.netresearchgate.net

These diastereomers possess different physical properties, which allows for their separation. libretexts.org In this case, the diastereomeric amide mixture was successfully separated by recrystallization. researchgate.netresearchgate.net Subsequent hydrolysis of the separated diastereomers yielded the individual (R)- and (S)-enantiomers of 2-amino-5-methoxyindane with high enantiopurity. researchgate.netresearchgate.net This method relies on the principle of converting a pair of enantiomers into a pair of diastereomers, which can then be separated by standard laboratory techniques like crystallization. libretexts.org

Absolute Configuration Determination via X-ray Crystallography

The definitive assignment of the absolute configuration of chiral molecules is crucial. X-ray crystallography is the gold standard for this purpose. For the separated diastereomers of the 2-amino-5-methoxyindane derivatives, the absolute configuration of the (R,S)-isomer was unequivocally determined by single-crystal X-ray crystallography. researchgate.netulakbim.gov.trresearchgate.net This analysis provides concrete proof of the spatial arrangement of the atoms, confirming the identity of the resolved enantiomers. This technique has also been applied to determine the absolute configuration of other indanone derivatives, highlighting its importance in stereochemical analysis. nih.govnih.gov

Novel Synthetic Methodologies and Catalytic Approaches

Modern organic synthesis continuously seeks more efficient and novel routes to valuable chemical structures. Several innovative methods and catalytic strategies have been applied to the synthesis of this compound and its derivatives.

Photochemical bromination of 5-methoxyindane using N-bromosuccinimide (NBS) serves as a powerful tool to create versatile intermediates. researchgate.netresearchgate.net For instance, photolytic bromination at low temperatures can produce 1,2,3-tribromo-6-methoxyindene, which can be further manipulated. researchgate.net

Catalytic hydrogenation represents another important approach. The reduction of this compound-1,2-dione oxime to the corresponding aminoindane was achieved via catalytic hydrogenation, albeit with a modest yield of 33%. mdpi.com The choice of catalyst is critical in such reductions; for instance, Pd/C and Pt/C catalysts can lead to different products (amine vs. hydroxylamine) in the hydrogenation of 2-indanone (B58226) oxime. mdpi.com

Furthermore, rhodium(II) acetate (B1210297) has been used to catalyze intramolecular carbon-hydrogen insertion reactions. This was demonstrated in a synthesis where a diazo ester derived from this compound-1-one was converted into a spiroindane structure, showcasing a sophisticated application of catalytic C-H functionalization. nih.govbeilstein-journals.org

Neuropharmacological Research

Research into this compound derivatives has unveiled a range of effects on the central nervous system, highlighting their potential in addressing complex neurological conditions.

Certain derivatives of this compound have demonstrated potential as neuroprotective agents. Studies suggest that these compounds may help shield nerve cells from damage induced by oxidative stress, a key pathological factor in several neurodegenerative diseases. While direct studies on this compound itself are limited, derivatives of 5-methoxy-1-indanone have been noted for their potential to protect neurons. This neuroprotective capacity is crucial for the potential development of therapeutics for conditions like Alzheimer's and Parkinson's disease. The mechanism is thought to involve the mitigation of cellular damage caused by reactive oxygen species.

A significant area of research for this compound derivatives has been their role as inhibitors of key enzymes implicated in neurodegeneration, namely acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132), a strategy used in the symptomatic treatment of Alzheimer's disease. MAO-B is responsible for the degradation of dopamine (B1211576), and its inhibition can be beneficial in Parkinson's disease.

Several this compound-1-one derivatives have been identified as potent dual inhibitors of both AChE and MAO-B. For instance, a novel donepezil-like compound, 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one, has shown significant inhibitory activity against both enzymes. mdpi.comresearchgate.netresearchgate.netresearchgate.net

The effectiveness of these inhibitors is closely tied to their chemical structure. The 5-methoxy group on the indanone ring has been shown to be a key feature for potent dual inhibitory activity. mdpi.com By manipulating the structure of these compounds, researchers have been able to fine-tune their inhibitory profiles. For example, replacing the chiral center found in drugs like donepezil (B133215) with an exocyclic double bond has led to the discovery of non-chiral compounds with comparable AChE-inhibitory activity. mdpi.com

Further modifications to the tertiary amino group of these derivatives, such as altering the bulkiness and lipophilicity of the alkyl substituents, have been investigated to optimize their interaction with the catalytic and peripheral anionic sites of AChE and the active site of MAO-B. mdpi.comnih.gov For example, the N-benzyl(ethyl)amino analog of 2-benzylidene-5-methoxy-2,3-dihydro-1H-inden-1-one demonstrated low nanomolar AChE inhibition and high nanomolar MAO-B inhibition. mdpi.comresearchgate.net

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (E-isomer) | AChE | 0.113 |

| 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (E-isomer) | MAO-B | 0.260 |

| (E)-2-(4-((Benzyl(ethyl)amino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | AChE | 0.039 |

| (E)-2-(4-((Benzyl(ethyl)amino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | MAO-B | 0.355 |

An innovative approach in the development of AChE and MAO-B inhibitors involves the design of photoswitchable molecules. These compounds can change their shape and, consequently, their biological activity upon exposure to light. A key example is the 2-benzylideneindan-1-one scaffold, which can exist as E and Z geometric isomers. mdpi.comresearchgate.netresearchgate.net

The compound 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (compound 1a ) is a prime example. mdpi.comresearchgate.netresearchgate.net The E-isomer of this compound is a potent dual inhibitor of AChE and MAO-B. mdpi.comresearchgate.netresearchgate.net Upon irradiation with UV-B light, it converts to a mixture rich in the Z-isomer, which exhibits significantly reduced inhibitory activity, effectively acting as a molecular "off-switch". mdpi.comresearchgate.netresearchgate.net This photoswitchable behavior offers the potential for spatiotemporal control of enzyme inhibition, which could lead to more precise therapeutic interventions with fewer side effects. nih.gov

| Compound Isomer | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| E-1a | AChE | 0.113 |

| Z-1a (in E/Z mixture) | AChE | 1.15 |

| E-1a | MAO-B | 0.260 |

| Z-1a (in E/Z mixture) | MAO-B | 1.94 |

The this compound framework has also been explored for its potential to modulate dopamine receptors. Research on N-substituted 2-aminoindanes has identified them as selective dopamine D3 receptor antagonists, suggesting their potential as antipsychotic agents. mdpi.com While not a direct derivative, the structural similarity of this compound to other dopamine receptor ligands is noteworthy. For example, a series of N-arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralins have been developed and evaluated as antagonists or inverse agonists at dopamine D2A receptors. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the design of novel dopamine receptor modulators.

5-Methoxy-2-aminoindane (MEAI) has emerged as a compound with the potential to mitigate binge behaviors, particularly concerning alcohol consumption and, more recently, food intake. acs.orgnih.govresearchgate.netnih.govclearmindmedicine.com MEAI is a psychoactive substance that has been reported to induce a mild euphoric and "tipsy" experience similar to alcohol, while simultaneously reducing the desire to consume more alcohol. nih.govresearchgate.netnih.govclearmindmedicine.com This has led to its investigation as a potential "binge-mitigating agent". nih.govresearchgate.netnih.gov

Recent studies in animal models have shown that MEAI can reverse diet-induced obesity and improve metabolic parameters. acs.org Both acute and chronic administration of MEAI have been found to modulate energy balance and metabolism, suggesting a potential role in managing food addiction behaviors. acs.org Pharmacokinetic studies in rats have shown that MEAI has a short plasma and brain half-life. nih.govresearchgate.net Its primary pharmacological interaction appears to be a weak to moderate inhibition at the 5-HT2B receptor. nih.gov

Binge-Mitigating Agent Potential (e.g., 5-Methoxy-2-aminoindane (MEAI))

Pharmacokinetic and Pharmacodynamic Profiles

The pharmacokinetic and pharmacodynamic profiles of this compound and its derivatives are of significant interest in drug development. For instance, in the context of Parkinson's disease treatment, the peripheral pharmacokinetics of apomorphine, a related compound, have been studied to understand its absorption, distribution, and elimination. researchgate.net Studies involving subcutaneous and intravenous infusions in patients showed that peak drug levels and the area under the curve were dose-dependent, though there was considerable variation in absorption among individuals. researchgate.net

In the development of treatments for neurodegenerative diseases like Alzheimer's, derivatives of this compound-1-one have been synthesized. mdpi.com One such derivative, (2E)-2-[(1-benzyl-4-piperidyl)methylene]-5-methoxy-indan-1-one, has been identified as a promising simplified analogue of Donepezil, a common Alzheimer's drug. nuph.edu.ua

Metabolism and Metabolite Identification

The metabolism of this compound and its derivatives can lead to various metabolites. For example, 5-Methoxyindole, a related compound, has been identified in human blood. hmdb.ca It is considered part of the human exposome, meaning it is not naturally occurring but is present in individuals exposed to it or its derivatives. hmdb.ca

In the synthesis of other compounds, this compound derivatives can be key intermediates. For instance, the conversion of the hydroxyl group of this compound-2-ol to its mesylate ester and then to an azide, followed by hydrogenation, yields rac-2-amino-5-methoxyindane. researchgate.net This amine can then be used to create diastereomeric amide derivatives. researchgate.net

Interactions with Central Nervous System Pathways

This compound and its derivatives have been shown to interact with various pathways in the central nervous system (CNS). They are of particular interest for their potential in treating neurodegenerative diseases.

Derivatives of this compound-1-one have been developed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are key targets in the treatment of Alzheimer's disease. mdpi.com For example, a this compound-1-one derivative demonstrated potent inhibitory effects against both AChE and MAO-B. nih.govub.edu Further modifications of this compound, such as altering the tertiary amino group, have led to new congeners with strong AChE inhibition. nih.gov

The interaction of these compounds with CNS pathways extends to their potential as neuroprotective agents. smolecule.com Some derivatives are being explored for their ability to protect nerve cells from damage associated with oxidative stress or neurodegenerative conditions. smolecule.com

Anticancer and Cytotoxic Potential

Induction of Apoptosis in Cancer Cell Lines

This compound derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. smolecule.com For instance, 5-Methoxy-1-indanone has been shown to trigger apoptosis in estrogen receptor-negative breast cancer cells. smolecule.com This suggests its potential as a therapeutic agent in treating certain types of cancer. smolecule.com

Research has also explored the anticancer properties of other indanone derivatives. Studies have shown that these compounds can inhibit the proliferation of cancer cells, with some derivatives exhibiting IC50 values in the low micromolar range. The mechanism often involves the modulation of apoptosis.

Modulation of Cell Cycle

In addition to inducing apoptosis, this compound derivatives can also modulate the cell cycle in cancer cells. 5-Methoxy-1-indanone, for example, has been observed to affect the cell cycle in estrogen receptor-negative breast cancer cells. smolecule.comchemsrc.com This interference with the cell cycle can inhibit the growth and proliferation of cancer cells. smolecule.com

The ability of these compounds to arrest the cell cycle at specific phases is a key aspect of their anticancer potential. For example, a related compound, 5-methoxypsoralen, has been shown to arrest hepatocellular carcinoma cells at the G2/M phase, leading to apoptosis. nih.gov

Enzyme Inhibition and Protein Interactions in Cancer Research

The anticancer effects of this compound and its derivatives are also linked to their interactions with various enzymes and proteins. smolecule.com These interactions can disrupt cellular pathways that are critical for cancer cell growth and survival. smolecule.com

For example, derivatives of 5-methoxy-1-indanone have been synthesized and evaluated for their ability to inhibit enzymes involved in cancer progression. smolecule.com The study of these interactions is crucial for understanding the specific mechanisms of action and for developing more effective cancer therapies. smolecule.com

Anti-inflammatory and Analgesic Properties

Derivatives of the indan ring system, including those with a methoxy substitution, have been a subject of significant research for their anti-inflammatory and analgesic potential. researchgate.netcore.ac.uk The structural similarity of the indan nucleus to biologically active molecules like indolidine and indole (B1671886) has spurred interest in its pharmacological properties. iajpr.com Research has led to the development of potent anti-inflammatory drugs based on the indan structure, such as Sulindac and Clidanac. researchgate.netcore.ac.uk Studies have demonstrated that various derivatives, particularly indan acids, exhibit notable analgesic and anti-inflammatory effects. researchgate.netcore.ac.uk

The primary in vivo model used to assess the acute anti-inflammatory activity of this compound derivatives is the carrageenan-induced rat paw edema test. core.ac.ukiajpr.comresearchgate.net This widely accepted model involves inducing inflammation in the paw of a rat by injecting carrageenan, a sulfated polysaccharide. iajpr.comnih.gov The efficacy of the test compound is determined by its ability to reduce the resulting edema (swelling) over a period of time, typically measured against a control group and often compared to a standard anti-inflammatory drug like phenylbutazone (B1037) or indomethacin (B1671933). iajpr.comresearchgate.netbeilstein-journals.org

For instance, the anti-inflammatory activity of various esters of (5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid and (5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid were evaluated using this model. iajpr.com Similarly, the anti-inflammatory properties of isoxazole (B147169) fused 1-indanone derivatives and various indanyl-tetrazoles have been studied through the carrageenan-induced paw edema method in rats. core.ac.ukbeilstein-journals.orgnih.gov Another model mentioned in the evaluation of indan derivatives is the immunological (granuloma) model, which assesses activity in a chronic inflammation setting. core.ac.uk

The analgesic and anti-inflammatory activities of indan derivatives are significantly influenced by the nature and position of substituents on the indan ring system and the length of any attached acidic side chains. researchgate.net

Key findings from structure-activity relationship (SAR) studies include:

Effect of Methoxy Group: The presence of a methoxy group at the 5- or 6-position on the indan nucleus is considered important for anti-inflammatory activity. researchgate.netcore.ac.uk For example, 3-(6-methoxyindan-1-yl)-propionic acid and 3-(5,6-dimethoxyindan-1-yl)-propionic acid showed better anti-inflammatory activity than their non-methoxylated counterparts in certain models. core.ac.uk Studies on curcumin (B1669340) analogues also support that the methoxy group position plays a critical role in anti-inflammatory effects. nih.gov

Effect of Alkoxy Chain Length: Increasing the chain length of the alkoxy substituent at the 5-position can enhance anti-inflammatory activity. Derivatives of 5-ethoxy-6-methoxyindan-3-oxo-1-acetic acid demonstrated better activity profiles compared to the corresponding 5,6-dimethoxy substituted compounds, a phenomenon potentially linked to higher lipophilicity. iajpr.com

Effect of Acid Side Chain Length: For methoxyindan-1-acids, an increase in the carbon length of the acid side chain can increase anti-inflammatory potency. researchgate.net However, it has also been noted that indiscriminate chain lengthening is not always beneficial for analgesic activity. core.ac.uk

Separation between Rings: For indanyl-tetrazole derivatives, separating the indan and tetrazole moieties by a single carbon atom has been shown to be essential for a better anti-inflammatory profile. researchgate.netcore.ac.uk For instance, 5-(6′-methoxyindan-1′-yl)-methyltetrazole showed more potent activity than 5-(indan-1′-yl)-methyltetrazole. core.ac.uk

| Structural Modification | Observed Effect on Activity | Example Compound Series | Reference |

|---|---|---|---|

| Methoxy substitution at position 5 and/or 6 | Enhances anti-inflammatory activity | Methoxyindan-1-propionic acids | core.ac.uk |

| Increased alkoxy chain length at position 5 (e.g., ethoxy vs. methoxy) | Increases anti-inflammatory activity | (5-alkoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid esters | iajpr.com |

| Increased carbon chain length in acid moiety of methoxyindan-1-acids | Increases anti-inflammatory potency | Methoxyindan-1-acids | researchgate.net |

| One carbon separation between indan and tetrazole rings | Essential for better anti-inflammatory profile | (Indanyl)-methyltetrazoles vs. (Indanyl)-tetrazoles | researchgate.netcore.ac.uk |

Antimicrobial Activity

The this compound core structure is also found in compounds investigated for their ability to inhibit the growth of pathogenic microorganisms. ontosight.aismolecule.com Derivatives of 5-Methoxy-1-indanone have been explored for their potential activity against various bacteria and fungi. smolecule.com

Several studies have reported the antibacterial properties of this compound derivatives. A series of isoxazole fused 1-indanone derivatives were synthesized and evaluated for their antimicrobial activity. beilstein-journals.orgnih.gov Among these, specific derivatives demonstrated the highest antibacterial activity. beilstein-journals.orgnih.gov Furthermore, derivatives of 5-Methoxy-Isatin Thiosemicarbazone have shown significant and selective antibacterial activity at low concentrations against strains such as E. coli and S. aureus. researchgate.net However, other studies on cannabis-derived bibenzyls, which can share structural similarities, reported a lack of bactericidal activity for certain compounds like 3,4'-dihydroxy-5-methoxybibenzyl. universiteitleiden.nl

The antifungal potential of this compound derivatives has also been a subject of investigation. Research on isoxazole fused 1-indanone derivatives identified compounds with potent antifungal activity. beilstein-journals.orgnih.gov Chalcones containing methoxy groups have also been shown to possess a broad spectrum of bioactivities, including antifungal effects against species like Candida krusei. nih.gov The position and number of methoxyl groups on the chalcone (B49325) framework were found to influence the antifungal activity significantly. nih.gov

| Compound Class | Activity Type | Target Organisms (Examples) | Reference |

|---|---|---|---|

| Isoxazole fused 1-indanone derivatives | Antibacterial & Antifungal | Not specified | beilstein-journals.orgnih.gov |

| 5-Methoxy-Isatin Thiosemicarbazone derivatives | Antibacterial | E. coli, S. aureus | researchgate.net |

| Methoxychalcones | Antifungal | Candida krusei | nih.gov |

Other Reported Biological Activities

Beyond the activities discussed above, the this compound framework is associated with a range of other biological properties. Notably, 5-Methoxy-1-indanone and its derivatives have been explored for their potential anticancer effects. beilstein-journals.orgnih.govontosight.aismolecule.com Some derivatives have also been suggested to possess neuroprotective properties, with potential relevance for neurodegenerative diseases. smolecule.com Additionally, specific derivatives of this compound-1-one have been synthesized and evaluated for their ability to inhibit the enzyme acetylcholinesterase (AChE), an activity relevant to the management of Alzheimer's disease. researchgate.net

Hypoglycemic and Antilipidemic Activities of Derivatives

Derivatives of this compound have been investigated for their potential to manage hyperglycemia and dyslipidemia, key components of metabolic syndrome. Several studies have synthesized and evaluated methoxy-substituted indan derivatives for these properties. core.ac.ukresearchgate.net

Early research identified 6-methoxy and 5,6-dimethoxy-indan-1-acids as potential oral hypoglycemic agents. core.ac.uk Subsequent studies on the antihypercholesterolemic activity of indanyl tetrazole derivatives have provided more specific insights. In particular, methoxy-substituted derivatives have demonstrated significant lipid-lowering effects in animal models. nepjol.info

A study on the anti-hypercholesterolemic activity of indanyl tetrazoles in hypercholesterolemic rats revealed that certain methoxy derivatives had a notable impact on lipid profiles. The test compounds were administered over a period of 14 days, and the effects on serum cholesterol and triglycerides were measured. The results for two key methoxy-substituted indan derivatives are summarized below.

| Compound | Serum Cholesterol Change (%) | Serum Triglyceride Change (%) |

|---|---|---|

| 5-(6'-methoxyindan-1'-yl) methyltetrazole | -25.3 (p<0.01) | -18.5 |

| 5-(5',6'-dimethoxyindan-1'-yl) methyltetrazole | -28.7 (p<0.001) | -29.2 (p<0.01) |

While the hypoglycemic activity of methoxy-indan derivatives has been noted, specific quantitative data from the reviewed literature is less detailed. However, the observed antilipidemic effects are often linked to improvements in insulin (B600854) sensitivity, which is a key mechanism for controlling blood glucose levels.

Binding Affinity at Melatonin (B1676174) Receptors

The structural similarity of certain this compound derivatives to melatonin, a neurohormone primarily known for regulating the sleep-wake cycle, has prompted investigations into their affinity for melatonin receptors (MT1 and MT2). The methoxy group on the indan ring is a key feature that mimics the 5-methoxy group of melatonin, which is crucial for receptor binding. core.ac.ukresearchgate.net

Research has shown that methoxy-substitutions on the indan nucleus can lead to significant binding affinity at melatonin receptors. core.ac.uk The stereochemistry and conformation of these derivatives play a critical role in their interaction with the receptor binding pocket. For instance, studies on tricyclic indan derivatives, which are conformationally restricted analogues, have been instrumental in understanding the optimal orientation of the methoxy group for high-affinity binding.

One notable example is a series of tricyclic indan derivatives designed to fix the methoxy group in a conformation favorable for MT1 receptor binding. The optimization of substituents in this series led to the discovery of a potent and selective MT1 receptor ligand.

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide | Human MT1 | 0.014 |

| (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide | Hamster MT3 | 2600 |

The exploration of this compound derivatives as ligands for melatonin receptors holds promise for the development of novel therapeutic agents for sleep disorders and other conditions where melatonin signaling is implicated.

Mechanisms of Action at a Molecular and Cellular Level

Enzyme Inhibition Mechanisms

Derivatives of 5-methoxyindan have been identified as potent inhibitors of key enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). mdpi.comresearchgate.net

One notable derivative, (E)-2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one, has demonstrated dual inhibitory activity against both AChE and MAO-B. researchgate.net This compound, which incorporates the this compound-1-one moiety, showed significant, high nanomolar inhibitory activity against both enzymes. mdpi.com The E-isomer, in particular, was found to be a potent inhibitor, while photoisomerization to the Z-isomer resulted in a decrease in AChE inhibitory potency. mdpi.com Further modifications to the tertiary amino group of this class of this compound-1-one derivatives were explored to optimize their inhibitory effects. ub.edu

Molecular docking studies have provided insight into the specific interactions responsible for this inhibition. For instance, the 5-methoxy-2,3-dihydroinden-1-one unit of one selective MAO-B inhibitor was found to form a conventional hydrogen bond with the CYS:172 residue in the enzyme's binding site. mdpi.com It also engages in π-sulfur interactions with CYS:172 and π-sigma interactions with TYR:326, which are crucial for its inhibitory activity. mdpi.comresearchgate.net

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| (E)-2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (E-1a) | Acetylcholinesterase (AChE) | 0.113 µM | mdpi.com |

| (E)-2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (E-1a) | Monoamine Oxidase B (MAO-B) | 0.260 µM | mdpi.com |

Interaction with Cellular Components Regulating Cell Viability

Certain derivatives of this compound have been investigated for their cytotoxic potential and their ability to interact with cellular components that regulate cell viability. smolecule.com Research has shown that some methoxy-substituted compounds can inhibit the growth of estrogen receptor-negative breast cancer cells in vitro. chemsrc.com This cytotoxic activity suggests that these compounds can induce apoptosis (programmed cell death) and modulate the cell cycle. smolecule.com For example, studies on human neuroblastoma SH-SY5Y cells have been used to assess the cell viability effects of complex indanone derivatives. acs.org The cytotoxic properties are believed to stem from interactions with various biomolecules that affect cellular pathways associated with growth and apoptosis. smolecule.com

Modulation of Cellular Pathways and Processes

The biological effects of this compound derivatives are often mediated through the modulation of specific cellular pathways. ontosight.ai The inhibition of enzymes involved in apoptotic pathways can lead to increased cell death in cancerous cells. smolecule.com By interacting with various biological targets, these compounds can influence cellular processes implicated in a range of diseases. ontosight.ai For instance, the inhibition of MAO-B by this compound derivatives is considered a neuroprotective strategy because it reduces the formation of reactive oxygen species (ROS) and enhances the levels of monoamine neurotransmitters in the central nervous system. mdpi.com These actions highlight the potential of these compounds to modulate pathways related to oxidative stress and neuroinflammation.

Ligand Binding and Receptor Interactions

The interaction of this compound derivatives with enzyme and receptor binding sites is a key aspect of their mechanism of action. The structural features of these molecules, including the indanone core and the methoxy (B1213986) group, determine their binding affinity and selectivity. mdpi.com

In the context of AChE inhibition, the tertiary amino group of certain derivatives plays a crucial role by interacting with the catalytic anionic site (CAS) of the enzyme, anchoring the inhibitor within the binding gorge. mdpi.com The 5-methoxy group and the indanone carbonyl can also form interactions within the middle of the binding gorge and at the peripheral anionic site (PAS). mdpi.com

For MAO-B inhibitors, molecular docking studies have revealed detailed binding profiles. The 5-methoxy-2,3-dihydroinden-1-one unit of a benzylidene derivative (Compound 13) establishes key interactions within the MAO-B binding site, including hydrogen bonds and π-sigma interactions with critical amino acid residues. mdpi.com

| Derivative Moiety | Target | Interacting Residue | Interaction Type | Reference |

|---|---|---|---|---|

| 5-methoxy-2,3-dihydroinden-1-one | MAO-B | CYS:172 | Hydrogen Bond, π-Sulfur | mdpi.com |

| 5-methoxy-2,3-dihydroinden-1-one | MAO-B | TYR:326 | π-Sigma | mdpi.com |

| 5-methoxy-2,3-dihydroinden-1-one | MAO-B | LEU:171 | π-Alkyl | mdpi.com |

| Phenyl Ring Substituent | MAO-B | ILE:199 | π-Sigma | mdpi.com |

| Phenyl Ring Substituent | MAO-B | ILE:316 | π-Sigma | mdpi.com |

Additionally, other derivatives like 2-amino-5-methoxyindane have been explored for their potential as dopaminergic agents, demonstrating high affinities in dopamine (B1211576) (DA) receptor binding studies. researchgate.net This suggests that the this compound scaffold can be adapted to target G-protein-coupled receptors in addition to enzymes. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies

Impact of Methoxy (B1213986) Group Positioning on Reactivity and Activity

The position of the methoxy group on the indan (B1671822) ring system is a critical determinant of the molecule's biological activity. In a series of melatonergic ligands, the 5-methoxy-substituted indan derivative, specifically (S)-N-[2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]acetamide, demonstrated high affinity for both MT1 and MT2 melatonin (B1676174) receptors. This suggests that the 5-position is optimal for interaction with these receptors.

The methoxy group at the 5-position is believed to be a key feature for mimicking the natural ligand melatonin, where a methoxy group is also present at the 5-position of the indole (B1671886) ring. This functional group is thought to engage in specific hydrogen bonding or other non-covalent interactions within the receptor binding pocket, thereby contributing significantly to the binding affinity. Altering the position of the methoxy group to other locations on the aromatic ring would likely disrupt these crucial interactions, leading to a decrease in activity.

Influence of Substituents on the Indan Nucleus

The indan nucleus of 5-Methoxyindan serves as a scaffold that can be modified with various substituents to modulate its pharmacological profile. For instance, the introduction of a cyclopropyl (B3062369) group at the first position of the indan ring in N-[2-(5-methoxy-1-cyclopropyl-2,3-dihydro-1H-inden-1-yl)ethyl]acetamide resulted in a compound with a notable increase in affinity for melatonin receptors compared to the unsubstituted analog.

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives. The chiral center at the first position of the indan ring means that these compounds can exist as two enantiomers, (R) and (S). Research has consistently shown that the biological activity often resides predominantly in one of the enantiomers.

For example, in the case of N-[2-(5-methoxy-1-methyl-2,3-dihydro-1H-inden-1-yl)ethyl]acetamide, the (S)-enantiomer was found to be significantly more potent as a melatonin receptor agonist than the (R)-enantiomer. This stereoselectivity suggests a specific three-dimensional orientation of the molecule is required for optimal interaction with the chiral environment of the receptor binding site. The spatial arrangement of the methoxy group, the side chain, and other substituents relative to the indan core is critical for establishing the necessary contacts for high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach has been applied to this compound analogs to understand the key structural features driving their activity and to predict the potency of new, unsynthesized compounds.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor. For a series of this compound derivatives acting as melatonin receptor agonists, a five-point pharmacophore model was developed. This model included two aromatic centers, one hydrogen bond acceptor, one hydrophobic feature, and one exclusion volume. The model was validated using a test set of compounds and demonstrated good predictive ability, highlighting the importance of these specific features for melatonergic activity.

Atom-based 3D-QSAR analysis provides a more detailed understanding of the SAR by creating a 3D grid around the aligned molecules and calculating the contribution of different atomic properties (e.g., steric, electrostatic, hydrophobic) to the biological activity. For this compound analogs, this analysis revealed that bulky substituents at certain positions of the indan ring were detrimental to activity, while electron-donating groups at the 5-position were favorable. The resulting 3D contour maps provide a visual representation of the regions where modifications to the molecule are likely to increase or decrease its potency.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique has been instrumental in visualizing the binding mode of this compound derivatives within the active site of melatonin receptors.

Preclinical Pharmacological and Toxicological Investigations

In Vitro Toxicity Assessments

In vitro studies are crucial for the initial screening of a compound's toxicity at the cellular level. These assays provide insights into how the compound affects cell viability, proliferation, and other cellular processes.

Research on derivatives of 5-Methoxyindan has provided some initial insights into the potential cytotoxicity of this class of compounds. For instance, studies on this compound-1-one, a related compound, have explored its effects on cancer cell lines. Some derivatives have been shown to inhibit the growth and proliferation of cancer cells smolecule.com. Another related compound, 5-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine, has been investigated for its neuroprotective effects, with studies indicating that structurally similar compounds inhibit apoptotic pathways .

A study on donepezil-based acetylcholinesterase inhibitors, which included a 5-methoxy-indan-1-one moiety, involved cell viability assays on human neuroblastoma SH-SY5Y cells acs.org. While these studies provide context, direct data on the cytotoxicity of this compound itself is limited in the reviewed literature.

The anti-inflammatory potential of indan (B1671822) derivatives has been a subject of investigation. Studies on various indan-1-acids have shown that methoxy (B1213986) substitution can enhance anti-inflammatory activity core.ac.ukijpp.com. For example, 3-(6-methoxyindan-1-yl)-propionic acid and 3-(5,6-dimethoxyindan-1-yl)-propionic acid demonstrated notable anti-inflammatory effects in animal models core.ac.uk. While these findings relate to derivatives, they suggest that the this compound scaffold may influence inflammatory pathways.

In silico studies have suggested that some indan derivatives could be potential anti-inflammatory agents researchgate.net. Furthermore, research on cannabis-derived compounds, including a spiro-indane derivative with a methoxy group, has touched upon their anti-inflammatory properties, noting the suppression of inflammatory markers like TNF-α and IL-6 by some cannabinoids frontiersin.org. However, direct in vitro data on this compound's effect on specific oxidative stress and inflammation markers is not extensively detailed in the available literature.

In Vivo Toxicity Evaluations

In vivo studies in animal models are essential for understanding the systemic effects of a compound, including its acute toxicity and potential adverse effects on various organs.

There is a lack of specific LD50 (Lethal Dose, 50%) data for this compound in the public domain. Safety Data Sheets for related compounds, such as 5-Methoxy-1-indanone (B147253) and 5-METHOXY-1-INDANONE-3-ACETIC ACID, indicate that no data is available for acute oral and inhalation toxicity chemicalbook.comaaron-chemistry.dethermofisher.com. However, it is noted that 5-Methoxy-1-indanone is considered harmful if swallowed, in contact with skin, or if inhaled thermofisher.comnih.gov.

Studies on other indan derivatives have included assessments of acute toxicity. For instance, research on certain anti-inflammatory indan-1-acids noted that they were less toxic than indomethacin (B1671933) and phenylbutazone (B1037) ijpp.com.

Investigations into the pharmacological effects of this compound derivatives have provided some information on their adverse effects in animal models. A study on indanyl tetrazole derivatives, including 5-(6'-methoxyindan-1'-yl) methyltetrazole, as anti-hypercholesterolemic agents noted that during the study, the body weights of the experimental animals remained within the normal range, which is an indicator for the absence of adverse effects nepjol.info.

In a study of newer non-steroidal anti-inflammatory indan-1-acids, derivatives such as 3-(6-methoxy indan-1-yl) propionic acid were found to have lower ulcerogenic liability in animal models nih.gov. Another study on indan acid derivatives as analgesic and anti-inflammatory agents also touched upon gastric ulcerogenicity and acute lethal toxicity core.ac.uk.

The neuroprotective potential of lavender extracts, which contain a variety of compounds including 5-methoxy-indan-1-one, has been assessed in animal models, with behavioral tests demonstrating positive effects mdpi.com. It is important to note that these effects are due to a complex mixture of compounds and not solely attributable to 5-methoxy-indan-1-one.

Toxicogenomics Data Analysis for Toxicity Modeling

Toxicogenomics combines toxicology with genomics to understand the molecular mechanisms of toxicity. The DrugMatrix database is a significant resource in this field, containing toxicogenomics data from in vivo studies for numerous chemicals biorxiv.org. This database includes gene expression data across multiple tissues, which can be used to build predictive models for toxicity. While the database is extensive, specific toxicogenomics data for this compound is not explicitly detailed in the provided search results. Such data, if available, would allow for the creation of models to predict potential toxicity and understand its mechanistic basis.

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 5-Methoxyindan. ub.edu By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the atoms within the molecule, their connectivity, and their chemical environment.

¹H NMR Analysis for Isomer Assignment

Proton (¹H) NMR spectroscopy is fundamental for assigning the protons in a molecule and distinguishing between isomers. For this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the aliphatic protons of the indan (B1671822) core, and the protons of the methoxy (B1213986) group. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of these signals are diagnostic.

While fully assigned spectral data for this compound itself is cataloged in spectral databases, detailed analysis of its derivatives, such as 5-bromo-6-methoxyindane, illustrates the utility of ¹H NMR in establishing substitution patterns. nih.govresearchgate.net For example, in the derivative, the aromatic protons appear as singlets, confirming their isolation from each other, while the aliphatic protons show complex splitting patterns (triplets and quintets) characteristic of the ethyl fragment in the five-membered ring. researchgate.net

Table 1: Representative ¹H NMR Data for a this compound Derivative (5-bromo-6-methoxyindane in CDCl₃) researchgate.net

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | 7.30 | Singlet | N/A |

| H-4 | 6.77 | Singlet | N/A |

| OCH₃ | 3.84 | Singlet | N/A |

| H-1/H-3 (CH₂) | 2.84 | Triplet | 7.1 |

| H-1/H-3 (CH₂) | 2.82 | Triplet | 7.1 |

¹³C NMR Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for a complete carbon count and characterization of their chemical environment (e.g., aliphatic, aromatic, aromatic-ether).

Analysis of this compound derivatives demonstrates the power of ¹³C NMR. researchgate.net The spectrum for 5-bromo-6-methoxyindane, for instance, clearly shows ten distinct signals corresponding to the ten carbon atoms, with chemical shifts that align with expectations for the substituted indan structure. researchgate.net The methoxy carbon appears around 56.2 ppm, the aliphatic carbons between 25.8 and 33.0 ppm, and the aromatic carbons in the typical downfield region of 108.3 to 154.3 ppm. researchgate.net

Table 2: ¹³C NMR Chemical Shift Data for a this compound Derivative (5-bromo-6-methoxyindane in CDCl₃) researchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C5 | 154.3 |

| C3a | 144.7 |

| C7a | 137.3 |

| C6 | 128.6 |

| C4 | 109.0 |

| C7 | 108.3 |

| OCH₃ | 56.2 |

| C1 | 33.0 |

| C3 | 31.9 |

Two-Dimensional NMR Spectroscopy (e.g., HMBC, COSY, HMQC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assembling the molecular structure of complex molecules by revealing through-bond correlations between nuclei. For derivatives of this compound, techniques such as COSY, HMQC (or HSQC), and HMBC are routinely used to confirm structural assignments. researchgate.netmdpi.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, a COSY spectrum would show a clear correlation between the protons at C-1, C-2, and C-3, confirming the connectivity of the five-membered ring.

HMQC/HSQC (Heteronuclear Multiple-Quantum Coherence/Heteronuclear Single-Quantum Coherence) : This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). It allows for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple-Bond Correlation) : This technique is vital for piecing together the molecular skeleton by showing long-range correlations (typically 2-3 bonds) between protons and carbons. In this compound, HMBC would be used to connect the methoxy group to the aromatic ring by observing a correlation between the methoxy protons (~3.8 ppm) and the C-5 carbon. It would also confirm the placement of the five-membered ring by showing correlations between the C-1/C-3 protons and the aromatic carbons C-3a and C-7a.

Prediction of Nuclear Magnetic Resonance Shielding Constants

Computational chemistry provides powerful tools for predicting NMR parameters, which can aid in the interpretation of experimental spectra and the confirmation of structural assignments. Methods like the focal-point analysis method (FPA-M) have been developed for the highly accurate prediction of nuclear magnetic shielding constants. aip.org

While a specific FPA-M study on this compound was not found, research on the closely related compound This compound-1-one demonstrates the utility of this approach. aip.org By calculating NMR shielding constants at high levels of theory and extrapolating to the complete basis set limit, these computational methods can reproduce experimental chemical shifts with high fidelity. aip.org Such accurate predictions are invaluable for distinguishing between isomers or confirming the structures of complex natural products. aip.org

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of a compound. In GC-MS analysis of this compound, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 148, which confirms its molecular weight of 148.20 g/mol and corresponds to the molecular formula C₁₀H₁₂O. nih.gov The most intense peak (base peak) is observed at m/z 147, corresponding to the loss of a single hydrogen atom ([M-H]⁺), a common fragmentation for such structures. Another significant fragment appears at m/z 117. nih.gov

Table 3: Key GC-MS Fragmentation Data for this compound nih.gov

| m/z | Relative Intensity | Probable Fragment |

|---|---|---|

| 148 | 2nd Highest | Molecular Ion [C₁₀H₁₂O]⁺ |

| 147 | Top Peak (Base Peak) | [M-H]⁺ |

X-ray Crystallography for Absolute Configuration and Crystal Packing

While a crystal structure for the parent this compound is not available in the surveyed literature, the structures of numerous derivatives have been determined, showcasing the power of this method. For example, the crystal structure of This compound-1-one reveals an essentially planar indanone unit. researchgate.net The analysis further shows that the crystal packing is stabilized by weak C—H⋯O hydrogen bonds, which link the molecules together. researchgate.net Similarly, crystallographic analysis of a pentabromo-derivative of 5-methoxyindane unambiguously determined the exact position and relative configuration (cis/trans) of the bromine atoms on the five-membered ring.

Table 4: Representative Crystal Data for a Related Compound (this compound-1-one) nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.18 g/mol |

| Crystal System | Monoclinic |

This type of detailed structural information is crucial for understanding structure-property relationships and designing new functional molecules based on the this compound scaffold.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties of this compound and its derivatives at an atomic level. These methods provide insights into molecular structure, electronic properties, and interactions with biological targets, complementing experimental data and guiding the design of new compounds with desired activities.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study this compound derivatives, providing key insights into their geometry, electronic properties, and spectroscopic characteristics.

Researchers have employed DFT to calculate fundamental electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations are crucial for predicting the reactivity and binding affinity of this compound derivatives to biological targets like monoamine oxidase B (MAO-B). For instance, in studies of small-molecule acceptors (SMAs) derived from this compound-1,3-dione for organic photovoltaics, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine optimal molecular geometries. researchgate.netresearchgate.net These studies revealed that the position of the methoxy group significantly influences the planarity of the molecular backbone and the LUMO energy levels, which ranged from -3.86 to -3.76 eV. researchgate.net The electron-donating effect of the methoxy group was found to elevate the LUMO levels compared to the parent compound without the methoxy substituent. researchgate.net

DFT has also been instrumental in analyzing spectroscopic data. Theoretical calculations have been used to predict vibrational frequencies and NMR chemical shifts, aiding in the structural confirmation of synthesized compounds. researchgate.net In one study, DFT was used to calculate the nuclear magnetic resonance (NMR) shielding constants for this compound-1-one, providing a deeper understanding of its magnetic properties. Furthermore, DFT studies on related indanone derivatives have shown that the α,β-unsaturated carbonyl bond and the benzyl (B1604629) ring are critical to their biological activity. researchgate.net

Table 1: Application of DFT Calculations to this compound and Derivatives

| Compound/Derivative Class | DFT Functional/Basis Set | Properties Investigated | Key Findings | Reference |

|---|---|---|---|---|

| This compound-1-amine derivatives | Not specified | Electronic properties (HOMO-LUMO gap, dipole moment) | Used to predict binding affinity to MAO-B receptors. | |

| Small-molecule acceptors from this compound-1,3-dione | B3LYP/6-31G(d,p) | Optimal geometry, LUMO energy levels | Methoxy group position affects planarity and LUMO energies (-3.86 to -3.76 eV). | researchgate.netresearchgate.net |

| (2E)-2-benzylidene-5-methoxy-indan-1-one | Not specified | Optimized molecular structure, frontier molecular orbitals | Used to understand interactions with MAO-B. | researchgate.net |

| This compound-1-one | Not specified | NMR shielding constants | Provided detailed magnetic property information. | |

| Indanone derivatives | Not specified | Structure-activity relationship | The α,β-unsaturated carbonyl bond and benzyl ring are important for fungicidal activity. | researchgate.net |

Transition state calculations are a subset of computational chemistry focused on identifying the geometry and energy of the transition state (TS) of a chemical reaction. The TS is the highest energy point along the reaction coordinate, and its properties are crucial for understanding reaction mechanisms and calculating reaction rates.

While specific transition state calculations for reactions involving the parent this compound molecule are not extensively documented in the reviewed literature, studies on structurally related compounds highlight the utility of this approach. For example, in the acetolysis of 4′-substituted anti-7-benzonorbornenyl p-bromobenzenesulfonates, a system with a bicyclic core related to the indan structure, the reaction rates were analyzed to understand the nature of the transition state. researchgate.net The data did not correlate with a simple Hammett relationship but showed a linear correlation with a modified equation, suggesting significant participation from the aromatic ring in stabilizing the transition state. researchgate.net Such analyses provide a framework for predicting how substituents on the aromatic ring of this compound would influence its reactivity in similar reactions.

The synthesis of derivatives, such as the conversion of this compound-2-ol to rac-2-amino-5-methoxyindane, involves several steps where transition state analysis could be applied to optimize reaction conditions. researchgate.net For nucleophilic substitution reactions, understanding the transition state (e.g., whether it follows an SN1 or SN2 mechanism) is fundamental for predicting the stereochemical outcome. ub.edu For complex rearrangements or cyclizations, like the Friedel-Crafts acylation used to form the indanone ring, transition state calculations can elucidate the detailed reaction pathway. ub.educase.edu

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational changes and stability of molecules and their complexes with other molecules, such as proteins, over time.

MD simulations have been employed to investigate the interaction of this compound derivatives with biological targets. In a notable study, a derivative, 5-Hydroxy-7-methoxyindan-1-spiro cyclohexane (B81311), was part of a panel of ligands tested against fungal protein targets. nih.gov MD simulations were performed for 100 nanoseconds in an NPT ensemble at 310 K to assess the stability of the protein-ligand complex. nih.gov The analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms provided insights into the stability of the binding. For the complex with Heat shock protein 90 (Hsp90), the protein RMSD remained stable between 2–3 Å, indicating structural stability, while the ligand RMSD varied between 3 to 6 Å, suggesting moderate ligand stability within the binding pocket. nih.gov

These simulations are often used in conjunction with molecular docking to refine the predicted binding poses and to calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). nih.govnih.gov This combined approach provides a more dynamic and accurate picture of the ligand-receptor interactions than docking alone.

Table 2: Molecular Dynamics Simulation Parameters for a Methoxyindan Derivative

| System | Simulation Software | Simulation Time | Ensemble/Temp | Key Metric | Finding | Reference |

|---|---|---|---|---|---|---|

| Hsp90-5-Hydroxy-7-methoxyindan-1-spiro cyclohexane complex | Schrödinger Maestro (Desmond module) | 100 ns | NPT / 310 K | Protein RMSD | Stable between 2–3 Å | nih.gov |

| Hsp90-5-Hydroxy-7-methoxyindan-1-spiro cyclohexane complex | Schrödinger Maestro (Desmond module) | 100 ns | NPT / 310 K | Ligand RMSD | Ranged from 3 to 6 Å (moderate stability) | nih.gov |

In silico methods encompass a range of computational techniques used to predict the biological activity and selectivity of chemical compounds. These methods are crucial in drug discovery for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. For this compound derivatives, these techniques have been primarily applied to predict their potential as enzyme inhibitors.

A comprehensive computational study on a large dataset of monoamine oxidase B (MAO-B) inhibitors included the derivative (2E)-2-benzylidene-5-methoxy-indan-1-one. nih.govresearchgate.net This work utilized a combination of methods to build a predictive model for MAO-B inhibition. A three-dimensional quantitative structure-activity relationship (3D-QSAR) model was developed based on a pharmacophore hypothesis (AAHR.2) consisting of two hydrogen bond acceptors, one hydrophobic group, and one aromatic ring. nih.govmdpi.com The model demonstrated strong statistical significance, enabling the prediction of inhibitory activity for new compounds. nih.govmdpi.com